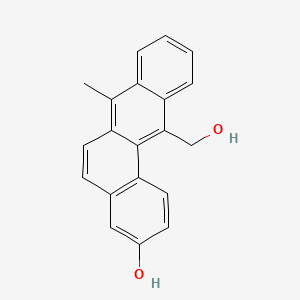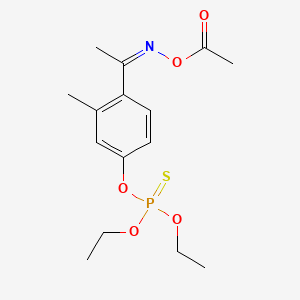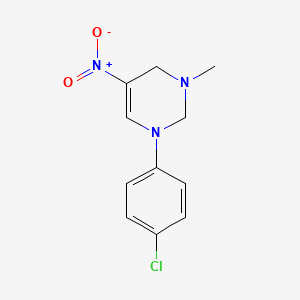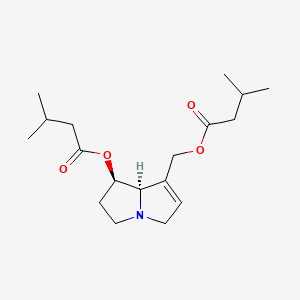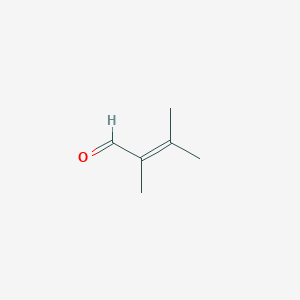
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is an organophosphorus compound that features a benzodioxole ring fused with a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate typically involves the reaction of 1,3-benzodioxole with diethyl phosphite under specific conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzodioxole, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: A compound with a similar phosphonate group but different aromatic substitution.
1-(benzo[d][1,3]dioxol-5-yl)methyl)-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a benzodioxole ring but with selenium substitution.
Uniqueness
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is unique due to its specific combination of a benzodioxole ring and a phosphonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
20626-08-8 |
|---|---|
Fórmula molecular |
C11H15O5P |
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C11H15O5P/c1-3-13-17(12,14-4-2)11-15-9-7-5-6-8-10(9)16-11/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
JXBSGHDDGZFAKM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1OC2=CC=CC=C2O1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



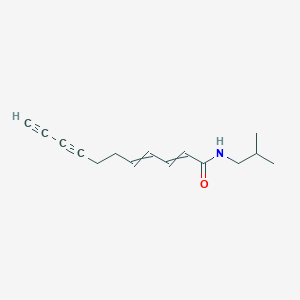
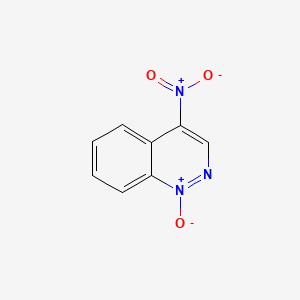
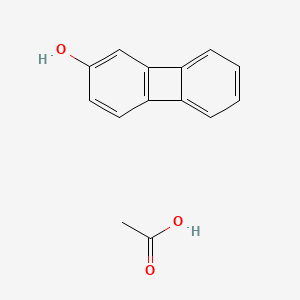
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)
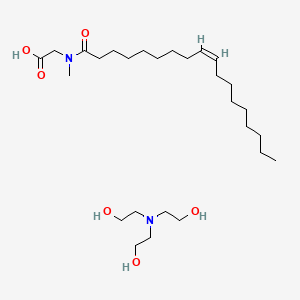
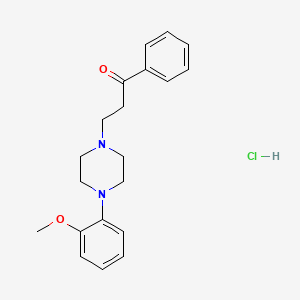
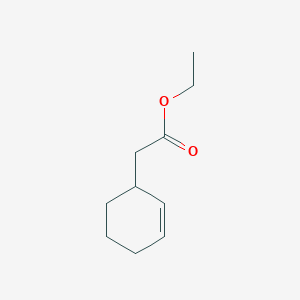
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
